Kelsoene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

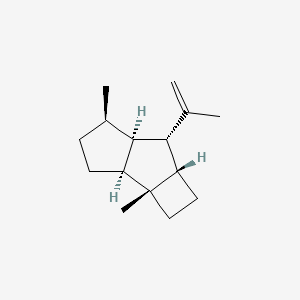

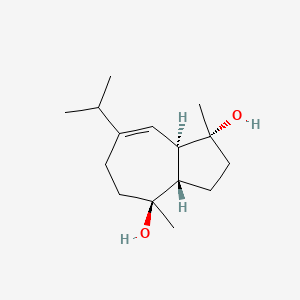

Kelsoene is a natural product found in Litophyton erectum, Trilophozia quinquedentata, and other organisms with data available.

Scientific Research Applications

Stereocontrolled Synthesis

Kelsoene has been a subject of interest in stereocontrolled synthesis. A notable study describes the synthesis of kelsoene from 2,5-dihydroanisole, involving a key step of a base-catalyzed reaction of gamma-keto tosylate. This process includes a homo-Favorskii rearrangement, which is crucial for constructing the kelsoene carbon skeleton (Zhang & Koreeda, 2002).

Biosynthesis in Cultured Cells

Kelsoene has also been studied in the context of biosynthesis in cultured cells. In one study, kelsoene and prespatane were isolated from cultured cells of liverwort Ptychanthus striatus. The labeling pattern of kelsoene suggested its biosynthesis from germacradienyl cation via alloaromadendranyl cation (Nabeta et al., 1998).

Total Syntheses Reviews

The total syntheses of kelsoene have been reviewed comprehensively, highlighting its unique tricyclo[6.2.0.0²,⁶]decane skeleton and the different approaches used in its synthesis. Some methods include intermolecular [2+2]-photocycloaddition reactions, homo-Favorskii rearrangement, and intramolecular [2+2]-photocycloaddition (Basler et al., 2005).

Stereoselective Total Synthesis

Further research on kelsoene involves its stereoselective total synthesis. One study describes the process starting from a known 1,2,3-trisubstituted cyclopentane, using an intramolecular Cu(I)-catalyzed photocycloaddition to establish the relative configuration of stereogenic centers in the cyclobutane ring (Bach & Spiegel, 2002).

Novel Sesquiterpene Synthesis

Another aspect of kelsoene research includes its total synthesis as a novel sesquiterpene hydrocarbon. A study demonstrates a synthesis approach using commercially available 1,5-cyclooctadiene, reaffirming the assigned structure of kelsoene and highlighting a strategy suitable for synthesizing other members of this class (Mehta & Srinivas, 1999).

Determining Absolute Configuration

Research has also focused on determining the absolute configurations of kelsoene. A study utilized chemical shifts and NOEs in NOESY and NOEDS experiments to establish the absolute configurations of kelsoene and prespatane (Nabeta et al., 1999).

Synthetic Studies Towards Novel Terpenic Products

Kelsoene's synthesis has been explored as part of broader studies on novel terpenic natural products. A synthetic approach delineating the construction of a tricyclo[6.2.0.0(2,6)]decane framework from commercially available components highlights this area of research (Mehta & Srinivas, 1999).

properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1S,2R,5S,6S,7R,8R)-2,8-dimethyl-6-prop-1-en-2-yltricyclo[5.3.0.02,5]decane |

InChI |

InChI=1S/C15H24/c1-9(2)13-12-7-8-15(12,4)11-6-5-10(3)14(11)13/h10-14H,1,5-8H2,2-4H3/t10-,11+,12+,13-,14-,15-/m1/s1 |

InChI Key |

UEHKTJFOLYEULK-YXJLRHLOSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(CC3)C)C(=C)C |

Canonical SMILES |

CC1CCC2C1C(C3C2(CC3)C)C(=C)C |

synonyms |

(1R,2S,5R,6R,7R,8S)-2,8-dimethyl-6-(1-methylethenyl)tricyclo(5.3.0.0 (2,5))decane kelsoene |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(2R,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]acetate](/img/structure/B1244006.png)

![4-amino-1-[(5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1244017.png)

![(4aR,6aR,12aS,12bR)-9-(hydroxymethyl)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B1244027.png)